What are the physical and chemical properties of 6-Chloro-1H-indole-3-carbonitrile?
What are the physical and chemical properties of 6-Chloro-1H-indole-3-carbonitrile?
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-1H-indole-3-carbonitrile
Abstract
6-Chloro-1H-indole-3-carbonitrile (CAS No: 194490-17-0) is a halogenated indole derivative that serves as a pivotal intermediate in synthetic organic chemistry and medicinal drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the strategic placement of chloro and nitrile functional groups on this core offers a versatile platform for further molecular elaboration. This technical guide provides a comprehensive analysis of the known and predicted physical and chemical properties of this compound. We will delve into its molecular structure, physicochemical characteristics, chemical reactivity, and standard analytical workflows for its characterization. This document is intended for researchers, chemists, and drug development professionals who utilize functionalized heterocycles in their synthetic endeavors.
Molecular Structure and Identifiers
The foundational step in understanding the properties of a molecule is to analyze its structure. 6-Chloro-1H-indole-3-carbonitrile consists of a bicyclic indole core, with a chlorine atom substituted at the 6-position of the benzene ring and a nitrile group at the 3-position of the pyrrole ring. The electron-withdrawing nature of both the chloro and nitrile substituents significantly influences the electronic properties and reactivity of the indole ring system.
Caption: Chemical Structure of 6-Chloro-1H-indole-3-carbonitrile.
| Identifier | Value | Source |
| CAS Number | 194490-17-0 | [1][2] |
| Molecular Formula | C₉H₅ClN₂ | |
| Molecular Weight | 176.60 g/mol | [2] |
| IUPAC Name | 6-chloro-1H-indole-3-carbonitrile | N/A |
| Appearance | Solid (Typical) |
Physical Properties
The physical properties of a compound are critical for its handling, storage, and application in reactions. While specific experimental data for 6-Chloro-1H-indole-3-carbonitrile is sparse in publicly available literature, we can infer key properties based on its structure and data from analogous compounds.
| Property | Value / Description | Rationale & Comparative Insights |
| Melting Point | Data not available. Expected to be a solid with a relatively high melting point. | The parent compound, 6-chloroindole, has a melting point of 87-90 °C.[3] The addition of the polar nitrile group likely increases intermolecular forces (dipole-dipole interactions) and allows for potential hydrogen bonding with the N-H group, suggesting a higher melting point than 6-chloroindole itself. |
| Boiling Point | Data not available. | Due to its molecular weight and polarity, a high boiling point is expected, likely with decomposition at atmospheric pressure. |
| Solubility | Varies depending on the solvent. | Expected to have low solubility in water but moderate solubility in polar organic solvents like ethanol, acetone, and dimethylformamide (DMF). For comparison, 6-chloroindole is soluble in ethanol (50 mg/mL). The nitrile group enhances polarity, but the overall molecule remains largely aromatic and nonpolar. |
| pKa | Data not available. | The N-H proton of the indole ring is weakly acidic. Its pKa is expected to be slightly lower than that of unsubstituted indole (pKa ≈ 17) due to the electron-withdrawing effects of the chloro and nitrile groups, which stabilize the resulting conjugate base. |
Chemical Properties and Reactivity
The synthetic utility of 6-Chloro-1H-indole-3-carbonitrile stems from the reactivity of its distinct functional groups.
Reactivity of the Indole Nucleus
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N-H Acidity and N-Functionalization: The proton on the indole nitrogen is the most acidic proton in the molecule. It can be deprotonated using a suitable base (e.g., NaH) to form an indolyl anion. This anion is a potent nucleophile and can be readily alkylated, acylated, or arylated, providing a straightforward method to introduce substituents at the N-1 position. This is a crucial first step in many synthetic routes to prevent side reactions at the nitrogen.
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Electrophilic Substitution: While the indole ring is inherently electron-rich and prone to electrophilic substitution, the presence of the electron-withdrawing nitrile group at the C3 position deactivates the pyrrole ring towards further electrophilic attack. The chloro group on the benzene ring is a weak deactivator but an ortho-, para-director.
Reactivity of the Nitrile Group
The cyano group at the C3 position is a versatile functional handle.
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Hydrolysis: It can be hydrolyzed under strong acidic or basic conditions to yield the corresponding 6-chloro-1H-indole-3-carboxylic acid or 6-chloro-1H-indole-3-carboxamide. This transformation is fundamental for converting the nitrile into other key functional groups.
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Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This provides access to tryptamine derivatives, which are important pharmacophores.
Reactivity of the Chloro Substituent
The chlorine atom at the C6 position is perhaps the most valuable site for complex molecule synthesis.
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Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in a variety of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug discovery. Key examples include:
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Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.
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Heck Coupling: Reaction with alkenes.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
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Stability and Incompatibilities
The compound is generally stable under normal laboratory conditions.[4] However, it should be stored in a cool, dry place away from direct light to prevent degradation.
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Incompatible Materials: Based on related indole and nitrile compounds, it should be kept away from strong oxidizing agents, strong reducing agents, strong acids, and acid chlorides.[4]
Standard Workflow for Synthesis and Spectroscopic Characterization
Caption: General workflow for the synthesis and characterization of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
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Predicted ¹H NMR Spectrum:
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N-H Proton: A broad singlet, typically downfield (> 8.0 ppm).
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Aromatic Protons: Three protons on the benzene ring and two on the pyrrole ring, exhibiting characteristic splitting patterns (doublets, doublet of doublets) based on their coupling constants. The H2 proton adjacent to the nitrile will likely appear as a singlet or a narrow triplet.
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Causality: The chemical shift of each proton is determined by its local electronic environment. Protons adjacent to the electron-withdrawing chloro and nitrile groups will be deshielded and appear further downfield.
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-
Predicted ¹³C NMR Spectrum:
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Carbonyl Carbon (C≡N): A sharp signal in the 115-125 ppm range.
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Aromatic Carbons: Nine distinct signals are expected in the aromatic region (approx. 100-140 ppm). The carbon attached to the chlorine (C6) will be shifted downfield, and its signal may be broadened due to quadrupolar effects.
-
-
Experimental Protocol: NMR Analysis
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Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be required.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
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Predicted Characteristic Absorptions:
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N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.
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C≡N Stretch (Nitrile): A sharp, intense absorption peak in the range of 2220-2260 cm⁻¹. This is a highly diagnostic peak.
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C=C Aromatic Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.
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C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.
-
-
Experimental Protocol: ATR-IR Analysis
-
Background Scan: Record a background spectrum of the clean ATR crystal.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
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Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio it against the background.
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Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition.
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Expected Molecular Ion Peak: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. A key diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), two distinct peaks will be observed:
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[M]⁺ at m/z ≈ 176
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[M+2]⁺ at m/z ≈ 178, with an intensity approximately one-third that of the [M]⁺ peak.
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Expected Fragmentation: Common fragmentation pathways would likely involve the loss of HCN (27 Da) from the molecule.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-Chloro-1H-indole-3-carbonitrile is not detailed in the search results, a hazard assessment can be made based on structurally similar compounds like indole-3-carbonitrile and other chlorinated aromatics.[4][6][7]
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Hazard Statements (Predicted):
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Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6] Use a fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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Conclusion
6-Chloro-1H-indole-3-carbonitrile is a valuable chemical building block whose utility is defined by the orchestrated reactivity of its three key functional components: the indole N-H, the C3-nitrile, and the C6-chloro group. The ability to selectively functionalize each of these sites makes it a powerful intermediate for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its physical properties, chemical reactivity, and the analytical techniques required for its characterization is essential for its effective application in research and development.
References
-
6-chloro-1H-indole-3-carboxylic acid . PubChem, National Center for Biotechnology Information. [Link]
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6-chloro-1H-indole . ChemSynthesis. [Link]
-
6-Chloro-1H-indole . ChemBK. [Link]
-
Indole-3-carbonitrile . Organic Syntheses Procedure. [Link]
Sources
- 1. 194490-17-0|6-Chloro-1H-indole-3-carbonitrile|BLD Pharm [bldpharm.com]
- 2. 6-Chloro-1H-indole-3-carbonitrile | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
